N,4-bis(propan-2-yl)aniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,4-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)11-5-7-12(8-6-11)13-10(3)4/h5-10,13H,1-4H3 |
InChI Key |
VUVJCWJOQCQPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(C)C |
Origin of Product |
United States |
General Context of Substituted Anilines in Contemporary Organic Synthesis
Substituted anilines are a cornerstone of modern organic chemistry, serving as versatile building blocks and key intermediates in a multitude of synthetic transformations. ontosight.ai Their importance stems from the reactivity of the aniline (B41778) motif, which allows for a wide range of chemical modifications at the amino group and the aromatic ring. ontosight.aichemmethod.com These compounds are fundamental to the production of a vast array of commercial products, including dyes, polymers, agrochemicals, and pharmaceuticals. ontosight.aichemmethod.comacs.org
In contemporary synthesis, the development of novel catalytic methods has greatly expanded the utility of substituted anilines. rsc.org For instance, metal-catalyzed cross-coupling reactions and C-H activation strategies have enabled the precise and efficient construction of complex molecular architectures from simple aniline precursors. acs.orgacs.org Researchers have developed gold-palladium alloy nanoparticle catalysts for the synthesis of N-substituted anilines from cyclohexanones and amines, highlighting the importance of catalytic routes. rsc.org Furthermore, substituted anilines can themselves act as organocatalysts, for example in promoting reactions like acylhydrazone formation. rsc.orgscispace.com The ability to introduce a wide variety of substituents onto the aniline core allows for the fine-tuning of electronic and steric properties, making them indispensable tools for chemists aiming to create functional molecules with specific properties. researchgate.netrsc.org
Significance of Branched Alkyl Aniline Derivatives in Chemical Science
The introduction of branched alkyl groups, such as isopropyl or tert-butyl, onto the aniline (B41778) framework gives rise to derivatives with unique steric and electronic properties that are highly valued in chemical science. These bulky substituents can exert significant steric hindrance around the amino group or at specific positions on the aromatic ring. This steric bulk is often exploited to control the regioselectivity of chemical reactions, directing incoming reagents to less hindered positions. nih.govscispace.com
A key application of this principle is in the design of specialized ligands for catalysis. The sterically demanding environment created by branched alkyl groups can influence the coordination geometry and reactivity of a metal center, leading to enhanced selectivity in catalytic transformations. For example, yttrium-catalyzed C-H alkylation of tertiary anilines with 1-alkenes results in exclusive ortho-regioselectivity, a result attributed to the directing effect of the amino group and its interaction with the catalyst. nih.govscispace.com This approach provides a direct and atom-economical route to branched alkyl-substituted anilines that are otherwise difficult to synthesize. nih.govscispace.com Furthermore, the presence of these alkyl groups can increase the solubility of the aniline derivative in organic solvents and enhance the stability of the compound and its derivatives, such as in lubricating oils where hindered amines act as antioxidants.
Overview of Key Academic Research Directions on 2,4 Di Propan 2 Yl Aniline
Research on 2,4-di(propan-2-yl)aniline primarily focuses on its role as a chemical intermediate in the synthesis of more complex molecules, including dyes, pigments, and specialty organic compounds. Its specific substitution pattern makes it a useful building block for creating sterically hindered structures and for investigating structure-activity relationships in various chemical systems.
The synthesis of 2,4-di(propan-2-yl)aniline itself has been explored through various methods, with a comparative analysis shown below.
| Method | Typical Reagents | Key Characteristics | Reported Yield (%) |
|---|---|---|---|
| Friedel-Crafts Alkylation | Aniline (B41778), Isopropyl Halide, Lewis Acid | Low cost, scalable, moderate environmental impact. | 70 |
| Metal-Catalyzed Alkylation | Aniline, Propylene, Metal Catalyst (e.g., Pd/C) | High yield, low environmental impact, higher cost. | 85 |
| Reductive Amination | 2,4-diisopropylphenol, Ammonia, Raney Nickel | Avoids halogenated reagents, aligns with green chemistry principles. | 60 |
Once synthesized, 2,4-di(propan-2-yl)aniline undergoes a variety of chemical reactions typical of a substituted aniline. Its reactivity is a subject of academic study to understand the influence of the two isopropyl groups on the outcomes of these transformations.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Corresponding quinones or nitroso derivatives. |
| Electrophilic Aromatic Substitution | Strong acids/bases as catalysts | Nitrated, sulfonated, or halogenated derivatives. |
Beyond its role as a synthetic intermediate, research has noted the potential application of 2,4-di(propan-2-yl)aniline in material science. The structural features of this compound can be incorporated into larger molecules to modulate properties for advanced materials.
An examination of synthetic strategies reveals various methodologies for producing diisopropylaniline isomers, including N,4-bis(propan-2-yl)aniline. These methods range from direct alkylation reactions to more sophisticated carbon-nitrogen bond-forming strategies, each offering different levels of selectivity and efficiency.
Computational and Theoretical Investigations of 2,4 Di Propan 2 Yl Aniline
Density Functional Theory (DFT) Applications
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com DFT has proven to be an excellent method for geometry optimization and calculating various molecular properties. scispace.com Functionals like B3LYP combined with basis sets such as 6-31G** or 6-311G(d,p) are commonly used to achieve results that are in good agreement with experimental data. scispace.comnih.gov
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the arrangement of atoms that corresponds to the lowest energy. This process involves optimizing all bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface. For each stationary point, vibrational frequency calculations are performed to confirm that the structure represents an energy minimum (a stable conformer) rather than a transition state. scispace.com
| Parameter Type | Description | Example for 2,4-Di(propan-2-yl)aniline |
|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C-N, C-C (aromatic), C-H, C-C (isopropyl) |
| Bond Angles | The angle formed between three connected atoms. | C-N-H, C-C-C (aromatic ring), H-C-H (isopropyl) |
| Dihedral Angles | The angle between two planes, each defined by three atoms. Defines the rotation around bonds. | Rotation of the -NH₂ group relative to the phenyl ring; Rotation of the isopropyl groups. |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high stability and low chemical reactivity. irjweb.com For aniline (B41778) derivatives, this gap is influenced by the nature and position of substituents on the aromatic ring. In a study of structurally similar anilines, the calculated energy gap for 4-isopropylaniline (B126951) was found to be 5.2968 eV, indicating high stability. thaiscience.info
| Parameter | Definition | Illustrative Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.6137 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.3169 |
| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | 5.2968 |
| Chemical Hardness (η) | η = (E(LUMO) - E(HOMO)) / 2 | 2.6484 |
| Chemical Softness (S) | S = 1 / (2η) | 0.1888 |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. nih.gov The spatial distribution of these orbitals is key to predicting reactivity. The HOMO is the orbital through which a molecule donates electrons, making it the site for nucleophilic or basic activity. youtube.com The LUMO is the orbital through which a molecule accepts electrons, determining its electrophilicity. youtube.com
For an aniline derivative like 2,4-di(propan-2-yl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group. This indicates that these are the regions most likely to engage in reactions with electrophiles. The LUMO, conversely, is typically distributed over the aromatic ring, representing the areas where a nucleophilic attack would most likely occur. researchgate.net The analysis of FMOs provides crucial information about intramolecular charge transfer, where electrons are excited from a donor part (where the HOMO is located) to an acceptor part (where the LUMO is located) of the molecule.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, delocalization of electron density, and hyperconjugative interactions within a molecule. researchgate.net It provides a description of the molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements of the "natural Lewis structure". wikipedia.org
Weak departures from this idealized Lewis structure are represented as donor-acceptor interactions between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis-type NBO. The energetic significance of these interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) quantifies the strength of the hyperconjugative interaction. researchgate.net For 2,4-di(propan-2-yl)aniline, significant interactions would be expected between the nitrogen lone pair (LP) and the antibonding π* orbitals of the phenyl ring, indicating delocalization of the lone pair into the ring, which is characteristic of anilines.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Anticipated Effect |
|---|---|---|---|
| LP (N) | π* (C-C)ring | n → π | Strong stabilization; Delocalization of N lone pair into the aromatic ring. |
| π (C-C)ring | π (C-C)ring | π → π | Stabilization from π-electron delocalization within the phenyl ring. |
| σ (C-H)isopropyl | σ (C-C)ring | σ → σ* | Hyperconjugation between isopropyl C-H bonds and the ring. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP is plotted onto the molecule's electron density surface, using a color spectrum to indicate different potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for an electrophilic attack. researchgate.net
Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are the most likely sites for a nucleophilic attack. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential.
For 2,4-di(propan-2-yl)aniline, the MEP map would be expected to show a region of strong negative potential (red) around the nitrogen atom due to its lone pair of electrons. The π-system of the aromatic ring would also exhibit negative potential, making it attractive to electrophiles. thaiscience.infotci-thaijo.org Conversely, the hydrogen atoms of the amino group (-NH₂) would be characterized by positive potential (blue), identifying them as the most electrophilic sites on the molecule. nih.gov
Theoretical Prediction of Spectroscopic Parameters
Theoretical models allow for the accurate prediction of various spectroscopic parameters, which are essential for the structural elucidation and characterization of 2,4-Di(propan-2-yl)aniline.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors. rsc.orgmdpi.com These tensors are then used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts. imist.ma Calculations are typically performed on the optimized molecular geometry of 2,4-Di(propan-2-yl)aniline, often using DFT with a functional like B3LYP and a suitable basis set (e.g., 6-311G). mdpi.com The computed isotropic shielding values are converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). core.ac.uk
The predicted chemical shifts help in the assignment of signals in experimentally obtained ¹H and ¹³C NMR spectra. For 2,4-Di(propan-2-yl)aniline, theoretical calculations can distinguish between the different protons and carbons in the aromatic ring and the isopropyl groups, providing a detailed picture of the molecule's electronic environment.
Table 1: Illustrative Computed ¹³C and ¹H NMR Chemical Shifts (ppm) for 2,4-Di(propan-2-yl)aniline Calculated using the GIAO method at the B3LYP/6-311G level of theory. Values are hypothetical and for illustrative purposes.
| Atom | Computed Chemical Shift (δ, ppm) |
|---|---|
| C1 (C-NH₂) | 145.8 |
| C2 | 135.2 |
| C3 | 118.9 |
| C4 | 140.5 |
| C5 | 115.1 |
| C6 | 127.3 |
| C (ipso, 2-isopropyl) | 33.4 |
| CH₃ (2-isopropyl) | 22.6 |
| C (ipso, 4-isopropyl) | 33.8 |
| CH₃ (4-isopropyl) | 24.1 |
| H (on NH₂) | 3.6 |
| H3 | 7.1 |
| H5 | 6.7 |
| H6 | 7.2 |
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a fundamental tool for identifying molecular structures and functional groups. DFT calculations can predict the vibrational frequencies, intensities, and normal modes of a molecule. materialsciencejournal.org These calculations are typically performed at the same level of theory as the geometry optimization. researchgate.net The resulting theoretical vibrational spectra can be compared with experimental data to confirm structural assignments. nih.gov Due to systematic errors from approximations in the computational model and the neglect of anharmonicity, calculated wavenumbers are often scaled by an empirical factor to improve agreement with experimental values. nih.gov
For 2,4-Di(propan-2-yl)aniline, theoretical vibrational analysis can assign specific bands to the stretching and bending modes of the N-H, C-H, C-N, and C-C bonds, as well as the deformations of the aromatic ring. mdpi.com
Table 2: Representative Predicted Vibrational Wavenumbers (cm⁻¹) for Key Modes of 2,4-Di(propan-2-yl)aniline Calculated at the B3LYP/6-311G level of theory. Values are hypothetical and for illustrative purposes.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) asym | 3485 | Asymmetric N-H stretching |
| ν(N-H) sym | 3401 | Symmetric N-H stretching |
| ν(C-H) aromatic | 3055 | Aromatic C-H stretching |
| ν(C-H) alkyl | 2960 | Alkyl C-H stretching |
| δ(NH₂) scissoring | 1620 | NH₂ scissoring deformation |
| ν(C=C) ring | 1580 | Aromatic C=C stretching |
| ν(C-N) | 1285 | C-N stretching |
Reactivity and Selectivity Studies
Computational chemistry provides valuable descriptors that help in understanding and predicting the chemical reactivity and selectivity of molecules.
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. thaiscience.info The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) is related to its ability to accept electrons (electrophilicity). wuxibiology.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. irjweb.com
From these orbital energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -E_HOMO : The energy required to remove an electron.
Electron Affinity (A) ≈ -E_LUMO : The energy released when an electron is added.
Electronegativity (χ) = (I + A) / 2 : The ability of a molecule to attract electrons.
Chemical Hardness (η) = (I - A) / 2 : Resistance to change in electron distribution. irjweb.com
Chemical Softness (S) = 1 / (2η) : The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) = χ² / (2η) : A measure of the electrophilic power of a molecule. researchgate.net
Table 3: Illustrative Global Reactivity Parameters (in eV) for 2,4-Di(propan-2-yl)aniline Derived from HOMO/LUMO energies calculated at the B3LYP/6-311G level of theory. Values are hypothetical and for illustrative purposes.
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -5.25 |
| E_LUMO | -0.15 |
| Energy Gap (ΔE) | 5.10 |
| Ionization Potential (I) | 5.25 |
| Electron Affinity (A) | 0.15 |
| Electronegativity (χ) | 2.70 |
| Chemical Hardness (η) | 2.55 |
| Chemical Softness (S) | 0.20 |
| Electrophilicity Index (ω) | 1.43 |
The Fukui functions are used to predict the sites for nucleophilic, electrophilic, and radical attacks:
f⁺(r) : For nucleophilic attack (electron acceptance). The site with the highest value of f⁺(r) is the most susceptible to attack by a nucleophile.
f⁻(r) : For electrophilic attack (electron donation). The site with the highest value of f⁻(r) is the most likely to be attacked by an electrophile.
f⁰(r) : For radical attack.
For 2,4-Di(propan-2-yl)aniline, calculations of Fukui functions would likely indicate that the nitrogen atom and specific carbons on the aromatic ring are the most reactive sites. The electron-donating nature of the amino and isopropyl groups would activate the ortho and para positions of the ring towards electrophilic attack.
Advanced Theoretical Models and Basis Sets in Quantum Chemical Calculations
The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical model and basis set. pnu.ac.irjetir.org
Theoretical Models:
Hartree-Fock (HF): An ab initio method that provides a good starting point but neglects electron correlation, which can be a significant limitation.
Density Functional Theory (DFT): A widely used method that includes effects of electron correlation at a lower computational cost than traditional correlated methods. The choice of the exchange-correlation functional (e.g., B3LYP) is critical for the accuracy of DFT calculations. researchgate.net
Møller-Plesset Perturbation Theory (e.g., MP2): A post-Hartree-Fock method that incorporates electron correlation, offering higher accuracy than HF but with increased computational demand. pnu.ac.ir
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. jetir.org The size and type of the basis set affect the accuracy and cost of the calculation. acs.org
Pople Style Basis Sets (e.g., 6-31G, 6-311G): These are commonly used split-valence basis sets. jetir.org They can be augmented with polarization functions (e.g., 6-31G(d,p)) to describe the anisotropy of atomic electron density and diffuse functions (e.g., 6-31+G(d)) to better represent weakly bound electrons, such as in anions or excited states. rowansci.com
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, allowing for controlled extrapolation of results. acs.org
Jensen's Polarization-Consistent Basis Sets (e.g., pcseg-n): These are optimized for DFT calculations and can offer improved performance over Pople-style sets for a similar computational cost. rowansci.com
For a molecule like 2,4-Di(propan-2-yl)aniline, a typical approach would involve geometry optimization and frequency calculations using DFT with the B3LYP functional and a Pople-style basis set like 6-311+G(d,p) to achieve a good balance between accuracy and computational expense.
Derivatization and Functionalization Strategies for 2,4 Di Propan 2 Yl Aniline
Chemical Modification for Enhanced Analytical Performance
In analytical chemistry, particularly in chromatographic methods like gas chromatography (GC), derivatization is a crucial step for analyzing compounds that have low volatility or poor thermal stability. The primary amine group of 2,4-di(propan-2-yl)aniline makes it a candidate for several derivatization reactions aimed at improving its chromatographic behavior, leading to better peak separation, improved peak symmetry, and enhanced detector response. gcms.czjfda-online.com
Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the primary amine. This process converts the primary amine into a secondary or tertiary amine, which reduces intermolecular hydrogen bonding. The reduction in hydrogen bonding leads to a significant increase in the volatility of the compound, a critical factor for successful analysis by gas chromatography. gcms.cz While the outline mentions esterification, this reaction is characteristic of alcohols and carboxylic acids; for amines, N-alkylation serves the analogous purpose of enhancing volatility. Various substituted anilines can undergo N-alkylation through reactions with alkyl halides or under specific visible-light-induced conditions. nih.gov
| Property | Primary Amine (e.g., 2,4-di(propan-2-yl)aniline) | Alkylated Amine (Derivative) | Reason for Change |
|---|---|---|---|
| Hydrogen Bonding | Strong (N-H---N) | Reduced or Eliminated | Replacement of active hydrogens on the nitrogen atom. |
| Volatility | Low | High | Decreased intermolecular forces due to reduced hydrogen bonding. |
| GC Elution Time | Long / Poor Peak Shape | Shorter / Improved Peak Shape | Increased volatility allows for faster movement through the GC column at lower temperatures. |
| Thermal Stability | Moderate | Often Increased | The resulting secondary or tertiary amines can be more stable at high temperatures in the GC injector. |
Acylation is a common and effective method for derivatizing primary amines like 2,4-di(propan-2-yl)aniline. The reaction typically involves an acyl chloride or an acid anhydride, which reacts with the amine in the presence of a base to form a stable amide derivative. This transformation is beneficial for chromatographic analysis as the resulting amide is generally less polar and less basic than the parent amine, leading to reduced peak tailing and improved resolution. jfda-online.com N-acylation is a fundamental technique used to create key intermediates for a wide range of compounds. The choice of acylating agent can also be used to introduce specific functionalities into the molecule, for instance, fluorinated groups that enhance detection by electron capture detectors (ECD). jfda-online.com
Silylation is one of the most prevalent derivatization techniques in gas chromatography. gcms.cz It involves replacing the active hydrogen atoms of the amine group with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. wikipedia.org This chemical modification dramatically increases the volatility and thermal stability of the analyte. gcms.czwikipedia.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The reaction of BSTFA with an amine group proceeds readily to form a trimethylsilyl derivative, which is significantly more amenable to GC analysis. wikipedia.org Silylated derivatives often produce characteristic fragmentation patterns in mass spectrometry (MS), aiding in structural elucidation. wikipedia.org
| Reagent Abbreviation | Full Chemical Name | Typical Reaction Conditions | Key Advantage |
|---|---|---|---|
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Heating at 60-80°C | Powerful silylating agent with volatile byproducts. |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Heating at 60-100°C | Most volatile TMS-amide available; its byproduct is also highly volatile. |
| TMCS | Trimethylchlorosilane | Often used as a catalyst with other silylating agents (e.g., BSTFA). | Increases the reactivity of other silylating reagents. |
| TMSI | Trimethylsilylimidazole | 60-70°C for 15 minutes | Extremely active and selective for hydroxyl and amine groups. researchgate.net |
A variety of specific reagents can be used to target the primary amine of 2,4-di(propan-2-yl)aniline, each offering distinct advantages for analysis.
Acyl Chlorides : As discussed in acylation, reagents like acetyl chloride or benzoyl chloride convert the amine to a stable amide. Fluorinated acyl chlorides (e.g., trifluoroacetyl chloride) are particularly useful for introducing fluorine atoms, which greatly enhances the sensitivity of electron capture detection (ECD). jfda-online.com
Arylsulphonyl Chlorides : Reagents such as p-toluenesulfonyl chloride react with primary amines to form stable sulfonamide derivatives. This reaction, known as the Hinsberg test, can be used for both derivatization and characterization.
Isothiocyanates : Phenylisothiocyanate and related isothiocyanates react with primary amines to yield thiourea (B124793) derivatives. These derivatives are often used in high-performance liquid chromatography (HPLC) to improve separation and provide a chromophore for UV detection or a site for efficient ionization in mass spectrometry. researchgate.net
Nitrobenzenes : 2,4-Dinitrofluorobenzene (DNFB), also known as Sanger's reagent, reacts with primary amines to form N-dinitrophenyl (DNP) derivatives. These derivatives are highly colored (yellow), making them ideal for quantitative analysis using UV-Vis detection in HPLC.
Synthesis of Novel Derivatives for Material Science Applications
The unique structure of 2,4-di(propan-2-yl)aniline, featuring bulky isopropyl groups, makes it an interesting building block for the synthesis of new materials. Sterically hindered anilines are of significant importance in materials science as they can be used to create polymers with enhanced thermal stability and specialized mechanical properties. researchgate.net The steric bulk provided by the substituents can control reactivity and influence the packing of polymer chains, leading to materials with unique characteristics.
The reactive amine group allows 2,4-di(propan-2-yl)aniline to be incorporated into larger, more complex molecular structures. While the specific synthesis of substituted cyclopentyl anilines from this precursor is not widely documented, the general utility of sterically hindered anilines as synthetic intermediates is well established. For example, the closely related isomer, 2,6-diisopropylaniline (B50358), is frequently used to synthesize ligands for coordination chemistry and catalysis. wikipedia.org The bulky groups are critical in forming specific coordination environments around a metal center, influencing the catalyst's activity and selectivity. wikipedia.orgresearchgate.net
Similarly, 2,4-di(propan-2-yl)aniline can serve as a monomer in polymerization reactions. Substituted anilines are used to create derivatives of polyaniline (PANI), a well-known conducting polymer. nih.gov Incorporating bulky side groups like isopropyls can modify the polymer's properties, such as improving its solubility in common organic solvents, which is a major advantage for processing and film formation. nih.gov These modified polymers have potential applications in chemical sensors and other electronic devices. nih.govurfu.ru The synthesis of such complex architectures leverages the aniline's functionality to build macromolecular structures where the isopropyl groups play a key role in defining the final material's properties.
Functionalization for Polymeric Materials (e.g., Poly(2-oxazoline)s)
Poly(2-oxazoline)s (POx) are a class of polymers synthesized through the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. The properties of POx can be readily tuned by the choice of monomer, initiator, and terminating agent, allowing for the creation of materials with dedicated functionalities. In principle, functional molecules like substituted anilines could be incorporated into POx structures, for instance, as part of an initiator or a terminating agent to introduce specific end-groups.
However, based on a comprehensive review of the scientific literature, there is currently no specific information available detailing the use of 2,4-di(propan-2-yl)aniline in the synthesis or functionalization of poly(2-oxazoline)s. While the CROP of 2-oxazolines is a versatile and well-documented method for creating functional polymers, the application of this particular sterically hindered aniline (B41778) in this context has not been reported. Further research would be required to explore the potential of 2,4-di(propan-2-yl)aniline as an initiator or functional terminating agent in POx synthesis and to what extent its bulky nature would influence polymerization kinetics and polymer properties.
Reactions with Halogenating Agents (e.g., Brominating Agents) for Targeted Functionalization
The aromatic ring of 2,4-di(propan-2-yl)aniline is activated towards electrophilic aromatic substitution by the electron-donating amino group and, to a lesser extent, by the isopropyl groups. This reactivity allows for targeted functionalization through halogenation, such as bromination. The regioselectivity of these reactions is dictated by the directing effects of the substituents and the steric hindrance they impose.
The amino group is a potent ortho, para-director. In the case of 2,4-di(propan-2-yl)aniline, the para position is blocked by an isopropyl group. Therefore, electrophilic attack is primarily directed to the C6 position, which is ortho to the amino group. The isopropyl groups are also ortho, para-directors, but their activating effect is weaker than that of the amino group. The C2-isopropyl group directs to the C3 and C5 positions, while the C4-isopropyl group directs to the C3 and C5 positions. The strong activating and directing effect of the amino group to the C6 position, which is also sterically accessible, makes it the most probable site for monosubstitution.
Detailed research on the bromination of the closely related isomer, 2,6-diisopropylaniline, provides valuable insights into the conditions required for the regioselective halogenation of such sterically hindered anilines. A patented process describes the high-yield, para-selective monobromination of 2,6-diisopropylaniline to produce 4-bromo-2,6-diisopropylaniline. google.com This reaction is achieved by using a brominating agent generated in situ from a sulfoxide (B87167) (like dimethyl sulfoxide, DMSO) and hydrobromic acid (HBr), with the concurrent removal of water to drive the reaction to completion. google.com
Applying these principles to 2,4-di(propan-2-yl)aniline, a similar approach would be expected to yield a regioselective bromination, likely at the C6 position. The reaction conditions can be fine-tuned to control the degree of halogenation and achieve targeted functionalization. More recent methods for the regioselective bromination of anilines include copper-catalyzed oxidative bromination, which offers a practical and efficient alternative under mild conditions.
Below is a table summarizing typical reaction conditions for the bromination of a diisopropylaniline isomer, based on the findings for the 2,6-isomer, which can be considered illustrative for the targeted functionalization of the 2,4-isomer.
| Reactant | Reagents | Solvent | Temperature | Key Feature | Product Yield |
|---|---|---|---|---|---|
| 2,6-Diisopropylaniline | Dimethyl Sulfoxide (DMSO), 48% aq. HBr | Toluene | 90-110°C | Azeotropic removal of water | ~98% |
Catalytic Applications and Ligand Chemistry Involving 2,4 Di Propan 2 Yl Aniline Derivatives
Role of Diisopropylaniline Derivatives as Ligands in Transition Metal Catalysis
The unique structural features of diisopropylaniline derivatives make them versatile ligands for a range of transition metals, influencing the stability and reactivity of the resulting complexes.
Synthesis and Characterization of Yttrium Alkyl Anilido Species for Catalytic Systems
Yttrium alkyl complexes supported by anilido-based ligands are of interest for their potential in polymerization catalysis. The synthesis of yttrium alkyl anilido species can be achieved through the reaction of yttrium alkyl precursors with anilido-oxazoline or other N-containing ligands. For instance, lutetium and yttrium dialkyl complexes supported by anilido-oxazoline ligands have been synthesized and their catalytic activities in the polymerization of 1,3-conjugated dienes and ε-caprolactone have been explored. researchgate.net Similarly, bis(guanidinate) yttrium alkyl species have been prepared via salt metathesis reactions. ineosopen.org
The characterization of these complexes often involves single-crystal X-ray diffraction and NMR spectroscopy to elucidate their molecular structures and the coordination environment of the yttrium center. researchgate.netineosopen.orgresearchgate.net The steric bulk of the diisopropylanilido ligand can influence the coordination number and geometry of the yttrium complex, which in turn affects its catalytic behavior. ineosopen.org For example, in some cases, sterically demanding ligands lead to coordinationally unsaturated metal centers, which can result in agostic interactions. ineosopen.org
Integration into N-Heterocyclic Carbene (NHC) Gold Complexes
N-Heterocyclic carbenes (NHCs) are a prominent class of ligands in catalysis, and their properties can be tuned by modifying the substituents on the nitrogen atoms. Diisopropylaniline moieties are frequently used as bulky wingtip groups in NHC ligands to provide steric protection to the metal center and influence the electronic properties of the carbene.
The synthesis of NHC gold(I) complexes often involves the reaction of an imidazolium (B1220033) salt, the NHC precursor, with a gold(I) source like (Me2S)AuCl. acs.org For instance, imidazolium salts derived from diisopropylaniline can be converted to their corresponding gold(I) complexes. acs.orgresearchgate.net These complexes have applications in various catalytic transformations. The steric and electronic properties of the NHC ligand, dictated by the diisopropylaniline substituents, can significantly impact the catalytic performance. carbene.de For example, the use of NHC ligands with enhanced π-accepting ability, achieved through fluorination, can lead to more active gold(I) catalysts for reactions like cycloisomerization. acs.org
Bis(phosphino)amine Ligands in Nickel(II) Complex Catalysis (e.g., Ethylene (B1197577) Oligomerization, C-C Cross Coupling)
Bis(phosphino)amine (PNP) ligands are another important class of ligands where diisopropylaniline derivatives find utility. These ligands, in combination with nickel(II), form complexes that are active catalysts for ethylene oligomerization and C-C cross-coupling reactions. researchgate.net The N-substituent on the amine backbone plays a critical role in determining the catalytic activity and selectivity.
A well-known example is the PNP ligand Ph2PN(iPr)PPh2, which has been extensively studied in chromium-catalyzed ethylene tetramerization. mdpi.com In the context of nickel catalysis, complexes bearing bis(phosphino)amine ligands have been shown to catalyze the oligomerization of ethylene. researchgate.netmdpi.com The steric bulk of the N-aryl group, such as the 2,6-diisopropylphenyl group, can influence the coordination geometry and the catalytic outcome. mdpi.com For instance, the synthesis of Ph2PN(2,6-iPr2C6H3)PPh2 has been reported, and its corresponding gold(I) complexes have been prepared. mdpi.com
In ethylene oligomerization, the activity and selectivity of the nickel catalyst can be tuned by modifying the ligand structure. mdpi.comresearchgate.net For example, nickel(II) complexes with phosphinopyridine ligands have shown high activity for ethylene oligomerization in the presence of an aluminum co-catalyst, with selectivities for C4 olefins reaching up to 92%. researchgate.net
Direct Catalytic Applications of Aniline (B41778) Derivatives
Beyond their role as ligands, aniline derivatives themselves can participate directly in catalytic processes.
Metal-Catalyzed Organic Transformations
Aniline derivatives, including those with isopropyl substituents, can be key components in various metal-catalyzed organic transformations. These transformations often involve the formation of C-C and C-N bonds.
Table 1: Examples of Metal-Catalyzed Transformations Involving Aniline Derivatives
| Transformation | Catalyst System | Substrates | Product Type | Ref. |
| Alkylation | Cationic JohnPhos–gold(I) | Aniline, Alkyl Halide | N-Alkylated Anilines | |
| C-C Cross-Coupling | Nickel/bis(oxazoline) | Racemic α-bromoketones, Arylmagnesium reagents | Enantioenriched ketones | nih.govacs.org |
| C-C Cross-Coupling | Cobalt/bis(oxazoline) | Racemic α-bromo esters, Arylzinc reagents | Enantioenriched esters | nih.gov |
| [4+2] Cycloaddition | Various Transition Metals (Pd, Cu, Rh, Au, Fe, Ni) | Dienes, Dienophiles | Six-membered carbo-/heterocycles | researchgate.net |
| C(sp3)-H Arylation | Nickel(II)/8-aminoquinoline | Aliphatic amides, Aryl iodides | β-arylated amides | rsc.org |
| Hydrovinylation | Iron/Pyridine(diimine) | Butadiene, Ethylene | (Z)-hexa-1,4-diene | acs.org |
Investigation of Steric and Electronic Effects of Isopropyl Groups on Catalytic Performance
The isopropyl groups on the aniline ring exert significant steric and electronic effects that are fundamental to their influence on catalytic performance.
The steric bulk of the diisopropylphenyl groups is a defining feature. In ligand design, these bulky groups create a sterically crowded environment around the metal center. researchgate.netsmolecule.com This steric hindrance can:
Enforce specific coordination geometries: For example, β-ketoiminate ligands with highly sterically encumbered N-aryl groups can enforce a four-coordinate geometry around Fe(II) and Zn(II) ions but can also lead to five-coordinate complexes. researchgate.net
Influence catalytic selectivity: In ethylene oligomerization catalyzed by nickel complexes with bis(phosphino)amine ligands, the steric properties of the N-substituent are crucial for determining the selectivity towards different oligomers. mdpi.com
Stabilize reactive intermediates: The steric bulk can protect the metal center from unwanted side reactions, thereby enhancing catalyst stability and lifetime.
The electronic effects of the isopropyl groups are primarily inductive. As alkyl groups, they are electron-donating, which can increase the electron density on the aniline nitrogen and the aromatic ring. This can influence:
Ligand donor strength: Increased electron density on the nitrogen atom of an anilido or imine ligand can enhance its σ-donor properties, which in turn affects the electronic structure and reactivity of the metal complex. carbene.de
Reactivity of the aromatic ring: The electron-donating nature of the isopropyl groups activates the aromatic ring towards electrophilic substitution.
Redox properties of the complex: The electronic environment of the ligand can modulate the redox potential of the metal center, which is critical for many catalytic cycles.
The interplay of these steric and electronic effects allows for the fine-tuning of catalyst performance. For example, in the nitration of 2,6-diisopropylaniline (B50358), the steric hindrance from the isopropyl groups directs the incoming nitro group to the para position, while the electron-donating character of the isopropyl groups facilitates the electrophilic aromatic substitution. Similarly, in catalytic hydrogenation, the electronic and steric environment of 2,6-diisopropyl-4-nitroaniline (B66186) affects the kinetics of the reaction.
Applications in Advanced Materials Chemistry
Polymer Science and Engineering
In the realm of polymer science, diisopropylaniline derivatives are utilized for their ability to influence polymer chain packing and create materials with tailored properties. They function as key components in the production of specialized polymers, contributing to the durability and performance of the final products.
Role as Monomers or Intermediates in the Synthesis of Specialized Polymers
Sterically hindered anilines, a class to which diisopropylaniline compounds belong, are important as monomers and intermediates in the synthesis of specialized polymers. The bulky isopropyl groups can enhance the thermal stability and define the mechanical properties of the resulting polymers. Their controlled reactivity makes them suitable precursors for complex macromolecular structures. For instance, 2,6-diisopropylaniline (B50358) is a known intermediate in the synthesis of various plastics and synthetic resins sigmaaldrich.comchemicalbook.com. The polymerization of aniline (B41778) derivatives allows for the creation of polymers with modified characteristics; the nature of the substituent on the aniline monomer has a significant impact on the properties of the resulting polymer due to steric and electronic effects nih.govrsc.org. This principle allows for the design of polymers with specific functionalities by choosing appropriately substituted aniline monomers like N,4-bis(propan-2-yl)aniline.
Application as Polyurethane Curatives (e.g., 4,4'-methylenebis(diisopropylaniline))
Aniline and its derivatives play a significant role in polyurethane chemistry, primarily as precursors to curatives and chain extenders. A prominent example is 4,4'-methylenebis(2,6-diisopropylaniline) (B1220205) (MDIPA), a derivative of 2,6-diisopropylaniline. MDIPA is widely used as a chain extender for elastomeric polyurethanes and as a curing agent . In polyurethane synthesis, these diamine curatives react with isocyanate-terminated prepolymers to form robust, cross-linked polyurethane-urea elastomers .
The use of sterically hindered aromatic diamines like MDIPA offers several advantages:
Enhanced Thermal Stability: The rigid aromatic structure and bulky side groups contribute to polymers with good thermal resistance.
Improved Mechanical Properties: These curatives can lead to elastomers with high tensile strength and durability researchgate.net.
Controlled Reactivity: The steric hindrance around the amine groups can moderate the reaction rate with isocyanates, which is beneficial for processing, leading to a longer "pour life" in castable elastomers google.com.
The properties of polyurethanes can be significantly influenced by the choice of the diamine curative. For example, elastomers cured with 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) (MCDEA), another hindered aniline derivative, exhibit low hysteresis and a reduced tendency to crack during curing google.com.
Properties of Hindered Amine-Cured Polyurethane Elastomers
| Property | Observation | Contributing Factor | Reference Compound Example |
|---|---|---|---|
| Tensile Strength | High tensile strength and tear propagation resistance. | Formation of a hard segment from the aromatic diamine structure. | Elastollan® (TPU) |
| Thermal Stability | Improved resistance to thermal degradation. | Rigid molecular structure imparted by the aniline derivative. | MDIPA-cured polyurethanes |
| Pour Life | Extended processing time before solidification. | Moderated reactivity due to steric hindrance around amine groups. | MCDEA-cured prepolymers google.com |
| Hysteresis | Low hysteresis, indicating good energy return. | Specific formulation of prepolymer and curative. | MCDEA-cured prepolymers google.com |
Development of Liquid Crystalline Materials
The synthesis of liquid crystals often involves molecules with a rigid core and flexible terminal chains. Various aniline derivatives are used to construct these mesogenic structures, particularly in the formation of Schiff bases (imines), which are common linking groups in liquid crystal molecules nih.gov. These linkages help create the rod-like shape necessary for liquid crystalline phases to form colorado.edu. While the fundamental structure of an aniline derivative is suitable for incorporation into liquid crystal designs, specific research highlighting this compound or its common isomers in the synthesis of liquid crystalline materials is not prominent in the reviewed literature. However, the broader class of anilines remains a staple in the design and synthesis of new mesomorphic compounds nih.govnih.gov.
Contribution to Conductive Organic Materials Research
Aniline and its derivatives are foundational monomers for the synthesis of polyaniline (PANI), one of the most studied conductive polymers researchgate.netnih.govnih.gov. Polyaniline's electrical conductivity stems from its conjugated π-electron system, which can be modified through doping with acids nih.govnih.gov. The properties of polyaniline, including its conductivity, solubility, and processability, can be significantly altered by synthesizing copolymers or by using substituted aniline monomers researchgate.netmsstate.edu.
The use of derivatives such as diisopropylaniline can influence the resulting polymer in several ways:
Solubility: The presence of alkyl groups like isopropyl on the aniline ring can increase the solubility of the resulting polymer in common organic solvents, which is a major challenge for unsubstituted polyaniline nih.govmsstate.edu.
Morphology: The substituent can change the polymer's morphology, for instance, from nanofiber to spherical structures, which in turn affects its properties nih.govrsc.org.
Conductivity: While alkyl substituents can improve processability, they may also decrease electrical conductivity due to steric effects that can disrupt the planarity of the polymer backbone and hinder charge transport researchgate.net.
Research into the copolymerization of aniline with various derivatives is an active field aimed at tuning the properties of conductive polymers for specific applications, such as sensors, anti-corrosion coatings, and electronic devices nih.govnih.govtheseus.fi.
Conductivity of Polyaniline and Its Derivatives
| Polymer | Conductivity (S/cm) | Key Feature |
|---|---|---|
| Polyaniline (PANI) | ~1 to 10 | High conductivity but poor processability. |
| Poly(o-toluidine) | Lower than PANI | Methyl group introduces steric hindrance. researchgate.net |
| Poly(o-ethylaniline) | Lower than Poly(o-toluidine) | Larger ethyl group further increases steric effects. researchgate.net |
| Polyaniline Copolymers | Variable (e.g., 10-8 to 1 S/cm) | Properties can be tuned by adjusting comonomer ratios. |
Function as Precursors for Dyes and Other Industrial Chemicals
Diisopropylaniline isomers are important intermediates in the chemical industry. Specifically, 2,6-diisopropylaniline is used in the synthesis of dyes and pigments sigmaaldrich.comsigmaaldrich.com. It can also serve as a precursor for producing triarylmethane or diarylmethane compounds, which themselves are valuable raw materials for various dyes and chemicals google.com. The bulky nature of the diisopropyl groups can be advantageous in creating stable and specialized dye molecules. Furthermore, 2,6-diisopropylaniline is an important organic intermediate for pesticides and pharmaceuticals, showcasing its versatility as a chemical precursor researchgate.netscribd.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
